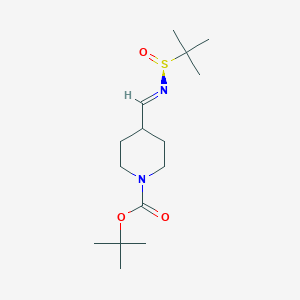

(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13634485

Molecular Formula: C15H28N2O3S

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H28N2O3S |

|---|---|

| Molecular Weight | 316.5 g/mol |

| IUPAC Name | tert-butyl 4-[(E)-[(S)-tert-butylsulfinyl]iminomethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H28N2O3S/c1-14(2,3)20-13(18)17-9-7-12(8-10-17)11-16-21(19)15(4,5)6/h11-12H,7-10H2,1-6H3/b16-11+/t21-/m0/s1 |

| Standard InChI Key | OSFSLHGOXVVNSS-HZBHDWBUSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC(CC1)/C=N/[S@@](=O)C(C)(C)C |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₅H₂₈N₂O₃S, with a molar mass of 316.46 g/mol . Key structural features include:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 4-position.

-

tert-Butyl carboxylate: A Boc (tert-butoxycarbonyl) protecting group at the 1-position of the piperidine ring.

-

Sulfinyl imine group: A chiral sulfinyl moiety (S-configuration) connected via an imine linkage (–N=CH–) to the piperidine ring .

The (S)-configuration at the sulfur atom is critical for its stereochemical behavior in asymmetric reactions .

Synthesis and Stereochemical Control

Synthetic Routes

The compound is synthesized via a multi-step process involving:

-

Formation of the sulfinyl imine: Reaction of tert-butyl piperidine-1-carboxylate with tert-butylsulfinamide in the presence of a dehydrating agent (e.g., Ti(OEt)₄) under anhydrous conditions .

-

Chiral induction: Use of enantiopure tert-butylsulfinamide ensures the (S)-configuration at the sulfur atom. Catalysts such as triphenylphosphine or diisopropyl azodicarboxylate enhance reaction efficiency .

A representative procedure involves :

-

Reactants: tert-Butyl piperidine-1-carboxylate (1.0 eq), (S)-tert-butylsulfinamide (1.2 eq).

-

Solvent: Tetrahydrofuran (THF) or toluene.

-

Conditions: Stirring at 60–80°C for 12–24 hours under nitrogen.

Stereoselective Optimization

The stereochemical outcome is influenced by:

-

Lewis acids: Ti(OEt)₄ promotes imine formation with high diastereomeric excess (de > 90%) .

-

Solvent effects: Non-polar solvents (e.g., toluene) favor the (S)-configuration by stabilizing transition states through hydrogen bonding .

Applications in Asymmetric Synthesis

Chiral Building Block

The compound serves as a precursor for nitrogen-containing heterocycles and alkaloids. Key transformations include :

-

Grignard additions: Nucleophilic attack at the imine carbon generates chiral amines.

-

Reductive amination: Conversion to piperidine derivatives with retained stereochemistry.

Table 1: Representative Derivatives Synthesized from (S)-tert-Butyl 4-(((tert-Butylsulfinyl)imino)methyl)piperidine-1-carboxylate

| Derivative | Reaction Conditions | Yield (%) | Application |

|---|---|---|---|

| Chiral amine | Grignard reagent, THF, −78°C | 85 | Pharmaceutical intermediates |

| Aziridine | LiHMDS, CH₂Cl₂, 0°C | 72 | Catalysis studies |

| Sulfonamide | R-SO₂Cl, Et₃N, RT | 68 | Enzyme inhibition assays |

Biological Relevance

While direct biological data for this compound are sparse, structurally related sulfinyl imines exhibit:

-

Enzyme inhibition: Modulation of cytochrome P450 isoforms (e.g., CYP1A2) .

-

GPCR targeting: Potential agonism/antagonism of G-protein-coupled receptors implicated in metabolic disorders .

Research Frontiers and Challenges

Unresolved Questions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume